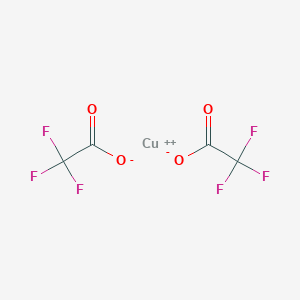
三氟乙酸铜(II)
描述
Copper (II) Trifluoroacetate is a useful research compound. Its molecular formula is C2H3CuF3O3 and its molecular weight is 195.58 g/mol. The purity is usually 95%.
The exact mass of the compound Copper (II) Trifluoroacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Copper (II) Trifluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Copper (II) Trifluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
氢键导向的聚合物铜(II)配合物组装:使用三氟乙酸铜(II)研究聚合物铜(II)配合物中的氢键相互作用,有助于理解分子结构和键合(Breeze & Wang, 1993)。
铜氮化物粉末和纳米结构薄膜的合成:这种化合物在合成氮化铜(I)方面非常有效,通过湿法处理和气固技术,用于半导体技术,(Szczęsny等,2016)。
金属有机化学气相沉积(MOCVD):它作为MOCVD的前体,这是一种关键的技术,用于制备含铜薄膜,包括高温超导薄膜(Krupoder et al., 1995)。
有机合成中的催化作用:三氟乙酸铜(II)在有机反应中充当催化剂,例如三芳基咪唑的合成,展示了它在绿色化学中的实用性(Song et al., 2010)。
电催化制氢:它用作电化学质子还原的催化剂,有助于制氢,这是一个对可持续能源具有重要意义的领域(Sirbu et al., 2015)。
药物发现中的三氟甲基化:这种化合物在有机化学中的三氟甲基化过程中起着关键作用,这在药物开发中具有重要应用(Schareina et al., 2012)。
用于细胞缺氧检测的MRI对比剂:基于三氟乙酸铜(II)的化合物被探索作为MRI对比剂,用于检测细胞缺氧,展示了它在生物医学应用中的应用(Xie et al., 2016)。
作用机制
. . .
Mode of Action
The interaction of copper (II) trifluoroacetate with its targets involves the formation of adducts . An adduct is a product of a direct addition of two or more distinct molecules, resulting in a single reaction product containing all atoms of all components. The resultant complex from this interaction is stabilized by the formation of these adducts .
Biochemical Pathways
It is known that the compound finds some use as a reagent in organic chemistry . This suggests that it may participate in various biochemical reactions, potentially affecting multiple pathways.
Pharmacokinetics
It is known that the compound is soluble in water , which could influence its absorption and distribution in biological systems.
Result of Action
The molecular and cellular effects of copper (II) trifluoroacetate’s action largely depend on the specific biochemical reactions it is involved in. As a reagent in organic chemistry , it likely contributes to the synthesis of various organic compounds.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of copper (II) trifluoroacetate. For instance, the compound begins to lose two waters of crystallization at 108 °C, and loses all crystal water at 173 °C to form the anhydrous form . This suggests that temperature is a critical environmental factor for this compound. Furthermore, it begins to decompose at 220 °C , indicating that it may be unstable under high-temperature conditions.
安全和危害
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Copper (II) Trifluoroacetate involves the reaction between Copper (II) oxide and Trifluoroacetic acid.", "Starting Materials": [ "Copper (II) oxide", "Trifluoroacetic acid" ], "Reaction": [ "Add Copper (II) oxide to a round-bottom flask", "Add Trifluoroacetic acid to the flask", "Heat the mixture under reflux for 4 hours", "Cool the mixture to room temperature", "Filter the resulting Copper (II) Trifluoroacetate", "Wash the solid with diethyl ether", "Dry the solid in a vacuum oven" ] } | |
CAS 编号 |
123333-88-0 |
分子式 |
C2H3CuF3O3 |
分子量 |
195.58 g/mol |
IUPAC 名称 |
copper;2,2,2-trifluoroacetic acid;hydrate |
InChI |
InChI=1S/C2HF3O2.Cu.H2O/c3-2(4,5)1(6)7;;/h(H,6,7);;1H2 |
InChI 键 |
AKQGQKFVDGRGJP-UHFFFAOYSA-N |
SMILES |
C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Cu+2] |
规范 SMILES |
C(=O)(C(F)(F)F)O.O.[Cu] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While the provided research doesn't define a specific biological target for Copper(II) Trifluoroacetate, its interaction often stems from Copper(II)'s ability to coordinate with electron-rich sites in organic molecules. For example, in [], Copper(II) Trifluoroacetate acts as a catalyst by coordinating with carbonyl groups in cycloalkanones, facilitating aldol condensation reactions. The downstream effects are dependent on the specific reaction and substrates involved.
ANone:
- Molecular Formula: Anhydrous form: C4CuF6O4 []; Hydrated form: C4CuH2F6O4·xH2O []
- Molecular Weight: Anhydrous: 289.58 g/mol []; Hydrated: Variable depending on the degree of hydration []
- Spectroscopic Data: Characterization often includes:
- UV-Vis Spectroscopy: Reveals d-d transitions characteristic of Copper(II) complexes, providing information about coordination geometry. [, , ]
- Infrared Spectroscopy (IR): Identifies characteristic stretching frequencies for carboxylate groups and other ligands present. [, ]
- Electron Paramagnetic Resonance (EPR): Provides information about the electronic structure and coordination environment of the Copper(II) ion. [, ]
A: Copper(II) Trifluoroacetate exhibits air and moisture sensitivity, requiring storage under an inert atmosphere. [] It demonstrates volatility, enabling its use in chemical vapor deposition for thin copper film production. [] It acts as a precursor for Copper Selenide nanoparticles in reactions with specific organoselenium compounds. []
ANone: Copper(II) Trifluoroacetate serves as a Lewis acid catalyst in various organic reactions.
- Mechanism: It typically functions by activating electrophilic substrates through coordination, facilitating nucleophilic attack. [, ]
- Selectivity: Observed selectivity depends on the specific reaction. For instance, in crossed-aldol condensation, it shows selectivity towards the formation of α,α′-bis(substituted benzylidene) cycloalkanones. []
- Uses:
A: Yes, "broken symmetry" Density Functional Theory (DFT) calculations have been employed to estimate the exchange integrals in tetranuclear Copper(II) trifluoroacetate complexes. [] These calculations help elucidate magnetic properties and provide insights into the electronic structure of these complexes.
A: Copper(II) Trifluoroacetate is sensitive to moisture; therefore, storage under an inert atmosphere is crucial for maintaining its stability. [] While specific formulation strategies are not discussed, researchers often employ anhydrous solvents and inert conditions when handling this compound.
ANone: While specific historical milestones aren't detailed in the provided research, studies on Copper(II) Trifluoroacetate have contributed to:
- Understanding the coordination chemistry of Copper(II) with perfluorinated carboxylates [, , ].
- Exploring its use as a precursor for material science applications, like the synthesis of copper selenide nanoparticles and thin films [, ].
- Investigating its catalytic activity in organic synthesis, expanding the repertoire of copper-catalyzed reactions [, , , ].
ANone: The research on Copper(II) Trifluoroacetate showcases interdisciplinary connections:
- Coordination Chemistry and Materials Science: Synthesis of copper selenide nanoparticles [] and copper nitride powders/films [] relies on understanding the reactivity and decomposition pathways of Copper(II) Trifluoroacetate.
- Inorganic Chemistry and Catalysis: Developing Copper(II) Trifluoroacetate-catalyzed organic reactions like [3+2] annulations [] and crossed-aldol condensations [] necessitates understanding both the coordination chemistry and catalytic mechanisms.
- Synthetic Chemistry and Spectroscopy: Characterizing the structure and properties of Copper(II) Trifluoroacetate complexes often involves a synergistic combination of synthesis, spectroscopic techniques (UV-Vis, IR, EPR), and computational modeling [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-4-[(4-trifluoromethyl)phenyl]-1-butene](/img/structure/B55031.png)

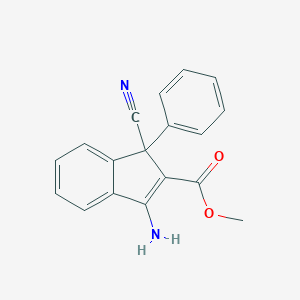
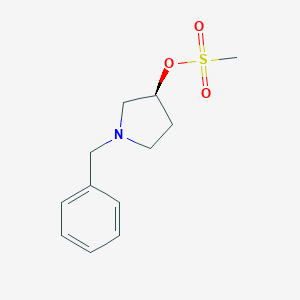
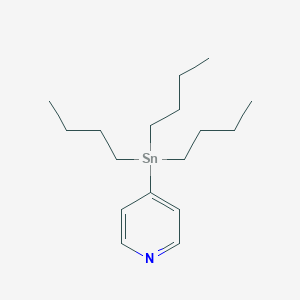
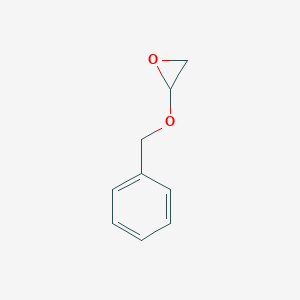
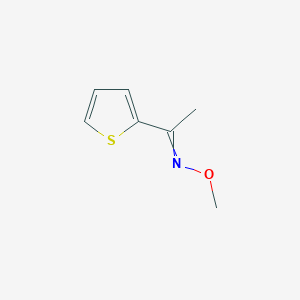
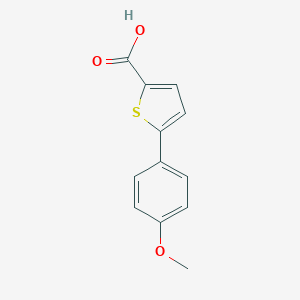
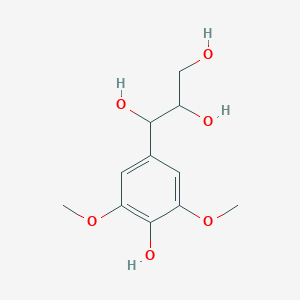
![5,6,7,8-Tetrahydrothieno[2,3-b]quinolin-4-amine](/img/structure/B55048.png)
![(3E)-3-(2-methyl-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid](/img/structure/B55049.png)

